molecular formula C30H62O B1677592 Triacontanol CAS No. 593-50-0

Triacontanol

Cat. No. B1677592
CAS RN: 593-50-0
M. Wt: 438.8 g/mol
InChI Key: REZQBEBOWJAQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triacontanol, also known as 1-Hydroxy triacontane, is an ultra-long-chain primary fatty alcohol . It is found in the epicuticular waxes of various plants . It is a white crystal powder, insoluble in water, difficult to dissolve in cold ethanol and benzene, but soluble in chloroform and methylene chloride .


Synthesis Analysis

Triacontanol is a natural plant growth regulator found in epicuticular waxes . It has been synthesized through various methods, including a method involving the use of lithium aluminium hydride . Another method involves the use of HPLC-ELSD for the analysis of Triacontanol without derivatization .


Molecular Structure Analysis

Triacontanol has a chemical formula of C30H62O and a molecular weight of 438.82 . It is a fatty alcohol with 30 carbon atoms .


Physical And Chemical Properties Analysis

Triacontanol is a white crystal powder . It is insoluble in water, difficult to dissolve in cold ethanol and benzene, but soluble in chloroform and methylene chloride . It is stable to light, heat, and alkali .

Scientific Research Applications

Plant Growth Regulator

  • Scientific Field : Plant Physiology and Molecular Biology .
  • Application Summary : Triacontanol (TRIA) is an endogenous plant growth regulator that facilitates numerous plant metabolic activities leading to better growth and development . It plays essential roles in alleviating stress-accrued alterations in crop plants via modulating the activation of the stress tolerance mechanisms .
  • Methods of Application : The application of TRIA is typically exogenous, and it affects various metabolic processes during seed germination, seedling development, photosynthesis, and enzyme activities .
  • Results or Outcomes : The application of TRIA results in better growth, photosynthesis, enzymatic activity, biofuel synthesis, yield, and quality under normal and stressful conditions .

Bio-Stimulant in Agricultural Practice

  • Scientific Field : Agriculture .
  • Application Summary : TRIA is gaining a lot of interest in agricultural practice due to its use as a bio-stimulant . Different types of TRIA-containing products have been presented on the market .
  • Results or Outcomes : TRIA-based products are in general plant extracts that can be obtained with different extraction procedures . These products can contain different ranges of concentration of TRIA from units to thousands of mg/kg .

Enhancing Photosynthetic Efficiency and Nutrient Uptake

  • Scientific Field : Plant Physiology .
  • Application Summary : TRIA has been found to increase plant biomass by enhancing photosynthetic efficiency and nutrient uptake .
  • Methods of Application : Studies have revealed significant increases in leaf levels of nitrate reductase enzyme following TRIA application .
  • Results or Outcomes : The application of TRIA leads to higher protein synthesis and enhanced plant immunity .

Reducing the Effect of Different Stressors

  • Scientific Field : Plant Stress Physiology .
  • Application Summary : Triacontanol is a long-chain alcohol that is considered to be a plant growth promoter . It reduces the effect of different stressors .
  • Methods of Application : Exogenous application of TRIA increases dry and fresh weight, plant height, branching, stem and root length, yield, and other biochemical parameters .
  • Results or Outcomes : The application of TRIA results in increased plant growth and reduced stress effects .

Enhancing Nitrate Reductase Activity

  • Scientific Field : Plant Biochemistry .
  • Application Summary : Triacontanol has been found to significantly increase leaf levels of nitrate reductase enzyme .
  • Methods of Application : The application of Triacontanol leads to higher protein synthesis and enhanced plant immunity .
  • Results or Outcomes : The application of Triacontanol results in enhanced photosynthetic efficiency and nutrient uptake, leading to an increase in plant biomass .

Alleviating Stress-Induced Damages

  • Scientific Field : Plant Stress Physiology .
  • Application Summary : Triacontanol is considered to be a plant growth promoter that reduces the effect of different stressors .
  • Methods of Application : Exogenous application of Triacontanol increases dry and fresh weight, plant height, branching, stem and root length, yield, and other biochemical parameters .
  • Results or Outcomes : The application of Triacontanol results in reduced stress effects and increased plant growth .

Enhancing Protein Synthesis

  • Scientific Field : Plant Biochemistry .
  • Application Summary : Triacontanol has been found to significantly increase leaf levels of nitrate reductase enzyme, leading to higher protein synthesis .
  • Methods of Application : The application of Triacontanol leads to enhanced plant immunity .
  • Results or Outcomes : The application of Triacontanol results in enhanced photosynthetic efficiency and nutrient uptake, leading to an increase in plant biomass .

Increasing Dry and Fresh Weight

  • Scientific Field : Plant Growth Physiology .
  • Application Summary : Triacontanol is considered to be a plant growth promoter that increases dry and fresh weight, plant height, branching, stem and root length, yield, and other biochemical parameters .
  • Methods of Application : Exogenous application of Triacontanol .
  • Results or Outcomes : The application of Triacontanol results in reduced stress effects and increased plant growth .

Safety And Hazards

Triacontanol should be handled with care. Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation . It is considered toxic and contains a pharmaceutically active ingredient .

Future Directions

Triacontanol has been found to have a significant impact on plant growth and development, particularly under stress conditions . It has been used to enhance crop production, particularly in Asia . Further investigations are required to elucidate the possible role of Triacontanol on plant growth regulation, physiological activities, and secondary metabolite biosynthesis regarding medicinal and aromatic plants subjected to abiotic stress .

properties

IUPAC Name

triacontan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H62O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h31H,2-30H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZQBEBOWJAQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67905-26-4 (aluminum salt)
Record name Myricyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5029188
Record name 1-Triacontanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5029188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Slightly beige powder; [Acros Organics MSDS]
Record name 1-Triacontanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15727
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

1-Triacontanol

CAS RN

593-50-0
Record name 1-Triacontanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myricyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Triacontanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405588
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Triacontanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402492
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Triacontanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Triacontanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5029188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triacontan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.905
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-TRIACONTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/767RD0E90B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Triacontanol is prepared from triacontanoic acid by suspending 0.1 mol of the acid in 40 ml of anhydrous chloroform followed by the addition of thionyl chloride while maintaining the temperature at 40° C. for 2 hours. Chloroform and excess thionyl chloride were removed in a rotary evaporator, and the resulting acid chloride was reacted with 10 ml of absolute ethanol to form the ester. Excess ethanol was removed in a similar manner, and the ester was dissolved in 100 ml of anhydrous ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triacontanol
Reactant of Route 2
Reactant of Route 2
Triacontanol
Reactant of Route 3
Reactant of Route 3
Triacontanol
Reactant of Route 4
Reactant of Route 4
Triacontanol
Reactant of Route 5
Reactant of Route 5
Triacontanol
Reactant of Route 6
Triacontanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.